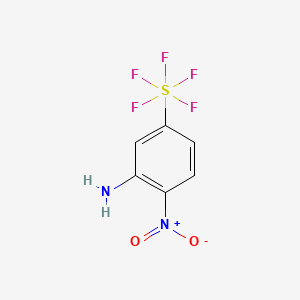
2-Nitro-5-(pentafluorosulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(pentafluorosulfanyl)aniline is a chemical compound with the molecular formula C6H5F5N2O2S and a molecular weight of 264.17 g/mol . This compound belongs to the family of nitroanilines and is characterized by the presence of a nitro group (-NO2) and a pentafluorosulfanyl group (-SF5) attached to an aniline ring. The pentafluorosulfanyl group is known for its unique physicochemical properties, including high chemical stability and strong electron-withdrawing effects .
Méthodes De Préparation
The synthesis of 2-Nitro-5-(pentafluorosulfanyl)aniline typically involves the nucleophilic aromatic substitution of hydrogen in nitroaromatics. One common method includes the use of n-BuLi (n-butyllithium) in hexanes, which is added to a solution of arylamine in dry tetrahydrofuran (THF) at low temperatures. This mixture is then added to a solution of 4-nitro-1-(pentafluorosulfanyl)benzene in dry THF, cooled to -110°C to -120°C under argon. The reaction is followed by the addition of potassium permanganate (KMnO4) and liquid ammonia (NH3) .
Analyse Des Réactions Chimiques
2-Nitro-5-(pentafluorosulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Common reagents used in these reactions include n-BuLi, KMnO4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Nitro-5-(pentafluorosulfanyl)aniline has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological systems and processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)aniline involves its interaction with molecular targets and pathways in biological systems. The pentafluorosulfanyl group exerts strong electron-withdrawing effects, which can influence the reactivity and interactions of the compound with other molecules. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Nitro-5-(pentafluorosulfanyl)aniline can be compared with other similar compounds, such as:
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: This compound also contains a pentafluorosulfanyl group and exhibits similar chemical properties.
4-Nitro-1-(pentafluorosulfanyl)benzene: Another related compound with a nitro and pentafluorosulfanyl group, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern on the aniline ring, which can influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-nitro-5-(pentafluoro-λ6-sulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-6(13(14)15)5(12)3-4/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGCKYATTUFNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229285 |
Source


|
| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379803-65-2 |
Source


|
| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis of 2-Nitro-5-(pentafluorosulfanyl)aniline described in the research?
A1: The research details a novel method for direct amination of nitro(pentafluorosulfanyl)benzenes using Vicarious Nucleophilic Substitution of Hydrogen (VNS). [] This method allows for the efficient synthesis of this compound from readily available starting materials. [] This compound is a valuable precursor for the preparation of various SF5-containing heterocycles, such as benzimidazoles, quinoxalines, and benzotriazoles. [] These heterocycles are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the SF5 group.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/new.no-structure.jpg)
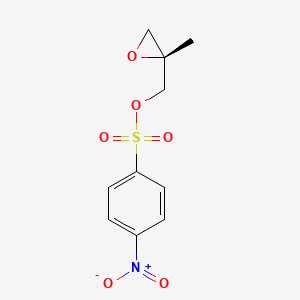
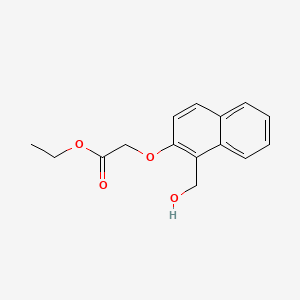
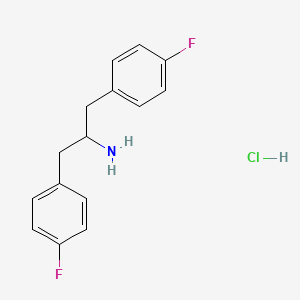
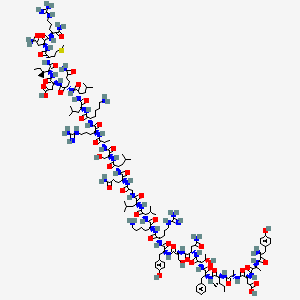
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
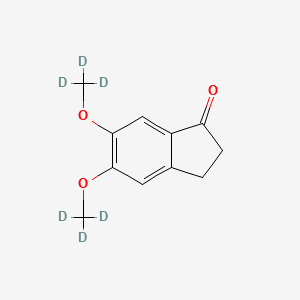
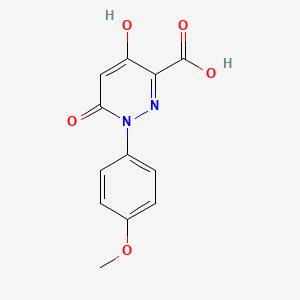
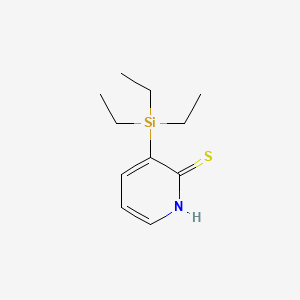
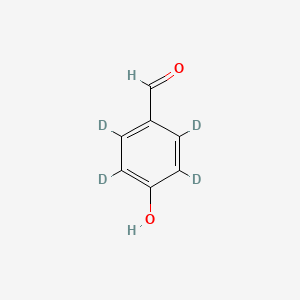
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)
